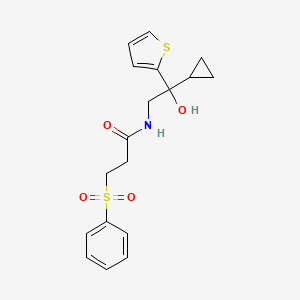

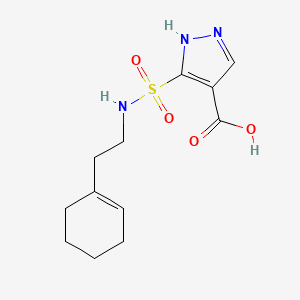

![molecular formula C20H22N4O2S B2508613 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide CAS No. 1030693-43-6](/img/structure/B2508613.png)

2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide is a chemical entity that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insight into the chemical space and synthetic strategies that are relevant to its analysis. The compound likely exhibits a complex interaction with biological targets due to the presence of multiple functional groups that are known to be involved in drug-receptor interactions.

Synthesis Analysis

The synthesis of related compounds, such as sulfamoyl-4-oxoquinoline-3-carboxamides, involves the creation of small molecule libraries intended for the correction of defective protein functions, such as the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel . The synthesis of 2-quinoline-3-carboxamides from cyanoacetamides, as described in the second paper, involves a Friedländer reaction variation, which is a multicomponent reaction (MCR) that can be used to generate a wide array of products . This suggests that the synthesis of the compound may also involve a similar MCR approach, utilizing cyanoacetamides as starting materials.

Molecular Structure Analysis

The molecular structure of 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide would include several distinct functional groups: a cyano group, an amino group, a sulfanyl group, and a carboxamide group. These groups are known to confer specific properties to molecules, such as polarity, potential for hydrogen bonding, and reactivity. The quinoline moiety is a common scaffold in medicinal chemistry, often associated with a wide range of biological activities.

Chemical Reactions Analysis

The compound's functional groups suggest it could participate in various chemical reactions. The cyano group could be involved in nucleophilic addition reactions, the amino group could engage in the formation of amides or Schiff bases, and the sulfanyl group could potentially be oxidized or participate in thiol-disulfide exchange reactions. The carboxamide group is typically less reactive but can engage in hydrogen bonding, which is crucial for biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the molecule suggests it could have amphiphilic properties, which might affect its solubility in different solvents. The compound's melting point, boiling point, and stability would be determined by the intermolecular forces between its molecules, such as hydrogen bonds and van der Waals interactions. The compound's reactivity would be influenced by the presence of the reactive functional groups mentioned earlier.

Scientific Research Applications

Synthetic Methodologies and Derivative Exploration

The exploration and synthesis of novel compounds, including derivatives similar to 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide, are pivotal in expanding the chemical space for potential pharmacological activities. For instance, the synthesis of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through nucleophilic substitution reactions showcases the versatility of similar structural frameworks in generating compounds with potential for further pharmacological evaluation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of a versatile one-pot route to 2-quinoline-3-carboxamides from cyanoacetamides emphasizes the significance of efficient synthetic strategies in producing arrays of compounds for biological screening and application (Wang, Herdtweck, & Dömling, 2012).

Biological Activity and Potential Therapeutic Applications

The synthesis and characterization of compounds within the quinoline and isoquinoline families, such as the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido[4, 5-b]-quinoline derivatives, provide a foundation for the discovery of new drugs with potential antimicrobial activity (Elkholy & Morsy, 2006). Furthermore, the exploration of amino-, and sulfanyl-derivatives of benzoquinazolinones underlines the ongoing interest in these compounds for their potential anticancer activities, showcasing the importance of structural modification in enhancing biological activity (Nowak et al., 2015).

Catalytic Activity and Chemical Reactions

The development of novel synthetic methodologies, such as the tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides to prepare aza-heterocycles, demonstrates the potential of compounds with quinoline structures to serve as intermediates in complex chemical transformations (Padwa et al., 2002). This highlights the relevance of 2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide and related compounds in facilitating the synthesis of heterocyclic compounds with significant chemical and potential pharmacological properties.

properties

IUPAC Name |

2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c21-13-20(9-5-1-2-6-10-20)24-17(25)12-27-18-11-15(19(22)26)14-7-3-4-8-16(14)23-18/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H2,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIMPZSGIKVELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}sulfanyl)quinoline-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

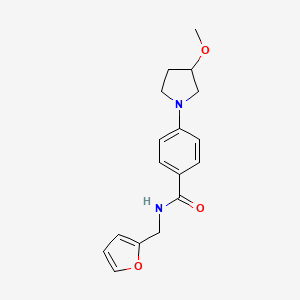

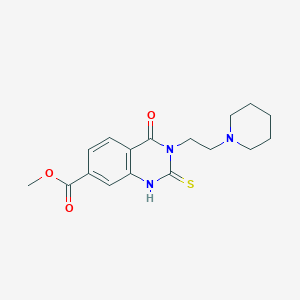

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)

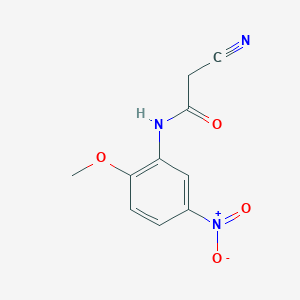

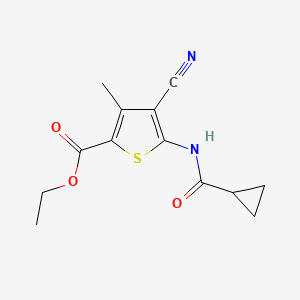

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)

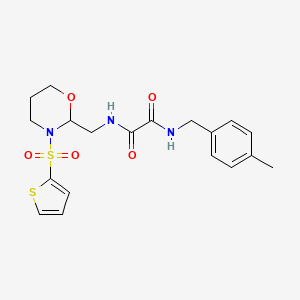

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2508546.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)